Methyl 4-[(4-formylphenoxy)methyl]benzoate
Overview
Description
Methyl 4-[(4-formylphenoxy)methyl]benzoate is a significant compound in the field of organic synthesis, serving as a key intermediate for the preparation of a wide range of bioactive molecules and materials. This compound is pivotal due to its versatile functional groups, which enable a multitude of chemical reactions and applications in material science and pharmaceuticals, excluding drug use and dosage information.
Synthesis Analysis
The synthesis of methyl 4-[(4-formylphenoxy)methyl]benzoate and its derivatives typically involves condensation reactions, starting from methyl 4-bromobenzoate and iso-vanillin or related compounds. Lou Hong-xiang (2012) detailed the synthesis from methyl 4-bromobenzoate and iso-vanillin, identifying optimal conditions for high yield, such as specific catalysts and condensing agents, highlighting the importance of reaction condition optimization in achieving high product purity and yield Lou Hong-xiang, 2012.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. Şahin et al. (2015) characterized (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, providing insight into the optimized molecular structure, vibrational frequencies, and chemical shifts via density functional theory (DFT) Şahin et al., 2015.
Chemical Reactions and Properties
Methyl 4-[(4-formylphenoxy)methyl]benzoate undergoes a variety of chemical reactions, owing to the functional groups present in its structure. These reactions include but are not limited to, condensation, phosphorylation, and reduction processes, which are foundational for further modifications and applications of this compound in the synthesis of complex molecules and materials.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and thermal stability, are crucial for the application of methyl 4-[(4-formylphenoxy)methyl]benzoate in various fields. While specific studies on these properties were not identified, related compounds exhibit thermal stability up to 200°C, as demonstrated in a study on methyl 4-(4-alkoxystyryl)benzoates by Muhammad et al. (2016), indicating the potential thermal resilience of methyl 4-[(4-formylphenoxy)methyl]benzoate Muhammad et al., 2016.
Scientific Research Applications
Organic Synthesis :
- It serves as an important intermediate for the total synthesis of bisbibenzyls, natural products known for diverse biological activities (Lou Hong-xiang, 2012).
- It's used in the synthesis of various compounds, showcasing its versatility as a synthetic substrate in pharmaceutical product preparation (S. Farooq & Z. Ngaini, 2019).
Liquid Crystal Technology :
- The compound's derivatives are investigated for their mesophase behavior, which is crucial in understanding and developing liquid crystal materials (M. Naoum et al., 2015).
- It's used to study the effect of lateral methyl substitution on the mesophase behavior of certain liquid crystalline compounds, providing insights into the design of materials with specific optical and electronic properties (M. Naoum et al., 2011).
Pharmacology and Bioactivity :
- Certain derivatives exhibit inhibitory activity against enzymes like chymotrypsin and show antimicrobial properties, indicating potential pharmaceutical applications (Atta-ur-rahman et al., 1997).
- Some of its derivatives are used to inhibit pro-inflammatory responses in human neutrophils, which could have implications in anti-inflammatory drug development (C. Chung et al., 2013).
Chemical Sensing :
- Derivatives of this compound have been reported as selective and colorimetric fluoride chemosensors, demonstrating its potential application in environmental monitoring and chemical detection (Jiantao Ma et al., 2013).
Material Science :
- Methyl 4-[(4-formylphenoxy)methyl]benzoate derivatives are used in the study of hyperbranched aromatic polyamides, which have applications in advanced materials due to their unique physical and chemical properties (Gang Yang et al., 1999).
properties
IUPAC Name |
methyl 4-[(4-formylphenoxy)methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)14-6-2-13(3-7-14)11-20-15-8-4-12(10-17)5-9-15/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMBUFDXULESGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358130 | |
Record name | methyl 4-[(4-formylphenoxy)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-formylphenoxy)methyl]benzoate | |
CAS RN |
124663-30-5 | |
Record name | methyl 4-[(4-formylphenoxy)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124663-30-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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